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Compound of Interest

Compound Name: (S)-2-Aminonon-8-enoic acid

An In-depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Strategic Building Block for
Advanced Drug Development

Abstract

(S)-2-Aminonon-8-enoic acid is a non-canonical amino acid (ncAA) of significant interest in
contemporary medicinal chemistry and drug development. Characterized by an (S)-alpha-
amino group, a seven-carbon aliphatic side chain, and a terminal alkene, this molecule serves
as a versatile synthetic building block. Its molecular weight is 171.24 g/mol .[1][2][3] The
strategic placement of the terminal double bond makes it an ideal substrate for bio-orthogonal
reactions, most notably olefin metathesis, enabling the synthesis of conformationally
constrained or "stapled” peptides. Such peptides often exhibit enhanced proteolytic stability,
cell permeability, and binding affinity to their biological targets compared to their linear
counterparts. This guide provides an in-depth analysis of the physicochemical properties of
(S)-2-Aminonon-8-enoic acid, outlines a representative synthetic protocol, details its
application in a complete workflow for stapled peptide synthesis, and discusses its broader
implications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Identification

Precise characterization is the foundation of all subsequent experimental work. (S)-2-
Aminonon-8-enoic acid is identified by a unique set of physical and chemical properties that
dictate its handling, reactivity, and analytical profile.

Table 1: Key Identifiers and Physicochemical Properties
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Property Value Source(s)
IUPAC Name (2S)-2-aminonon-8-enoic acid [4]
Synonyms (S)-2-(6'-Heptenyl)Glycine [1]

CAS Number 924307-76-6 [11[4]
Molecular Formula CoH17NO:2 [1112][5]
Molecular Weight 171.24 g/mol [1][2]13]
Monoisotopic Mass 171.125928785 Da [2]

InChi Key LKMSSWRWDBZUFC-

QMMMGPOBSA-N

C=CCCCCCC--INVALID-LINK-
SMILES [4][5]
-C(=0)0

N Inert atmosphere, dark place,
Storage Conditions
room temperature

The presence of both a carboxylic acid and an amino group makes the molecule zwitterionic at
neutral pH. Its long aliphatic chain confers significant hydrophobic character, while the terminal
alkene provides a specific site for chemical modification.

Strategic Importance in Medicinal Chemistry:
Enabling Peptide Macrocyclization

The incorporation of ncAAs into peptides is a cornerstone of modern drug design, allowing
chemists to overcome the inherent limitations of native peptides, such as poor stability and low
membrane permeability. The unique value of (S)-2-Aminonon-8-enoic acid lies in its terminal
alkene, a functional group that is largely inert to biological conditions but highly reactive under
the specific influence of transition metal catalysts.

This makes it a prime candidate for Ring-Closing Metathesis (RCM), a powerful reaction that
forms a new carbon-carbon double bond by joining two existing alkene moieties within the
same molecule. When two residues of (S)-2-Aminonon-8-enoic acid (or a similar alkenyl
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amino acid) are incorporated into a single peptide chain, RCM can be used to "staple" the
peptide into a cyclic conformation.

The Causality Behind Macrocyclization:

e Pre-organization and Affinity: By locking the peptide into a specific conformation that mimics
its bound state, the entropic penalty of binding to a target protein is significantly reduced.
This often translates to a dramatic increase in binding affinity.

o Proteolytic Resistance: The cyclic structure and the unnatural amino acid residues sterically
hinder the approach of proteases, enzymes that would rapidly degrade a linear, natural
peptide in vivo. This directly increases the molecule's biological half-life.

o Enhanced Permeability: Constraining the peptide backbone can mask polar amide bonds
and promote the formation of internal hydrogen bonds, increasing the molecule's overall
hydrophobicity and facilitating passive diffusion across cell membranes.

Linear Peptide Substrate HzN-...-AA1-(CHz2)s-CH

|
HC=CH (CHz)s-AAz-...-COOH

==

Stapled Peptide Product J

Reaction Grubbs Catalyst
(Ru-based)

H2N-...-AA1-(CH2)6-CH=CHz2 ... AA2-(CH2)6-CH=CH2-...-COOH

Click to download full resolution via product page
Caption: Conceptual workflow of Ring-Closing Metathesis (RCM).

Synthesis and Characterization Protocol

While commercially available, understanding the synthesis of (S)-2-Aminonon-8-enoic acid
provides insight into its quality control and potential impurities. A common route relies on the
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stereoselective alkylation of a chiral glycine equivalent.
Protocol 3.1: Representative Synthesis via Schéllkopf Chiral Auxiliary

This protocol is a representative method adapted from established procedures for synthesizing
chiral alpha-amino acids.

Step 1: Deprotonation of the Bis-Lactim Ether

o Under an inert argon atmosphere, dissolve the Schéllkopf auxiliary, (2S,5S)-2,5-dihydro-3,6-
dimethoxy-2,5-diisopropylpyrazine, in anhydrous tetrahydrofuran (THF) at -78°C.

e Add n-butyllithium (n-BuLi) dropwise over 20 minutes. The causality here is that the acidic
protons adjacent to the nitrogen and methoxy groups are removed by the strong base,
generating a nucleophilic carbanion.

« Stir the resulting deep red solution for 30 minutes at -78°C.
Step 2: Alkylation

e Add a solution of 7-bromo-1-heptene in anhydrous THF to the anion solution dropwise. The
nucleophilic carbanion attacks the electrophilic carbon of the alkyl bromide in an Sn2
reaction. The steric bulk of the diisopropyl groups directs the incoming alkyl halide to the
opposite face, ensuring high diastereoselectivity.

 Allow the reaction to slowly warm to room temperature and stir for 12 hours.

o Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting
material is consumed.

Step 3: Hydrolysis and Product Isolation

e Quench the reaction by adding 2 M hydrochloric acid (HCI) and stir vigorously for 6 hours at
room temperature. The acidic conditions hydrolyze the bis-lactim ether to release the free
amino acid.

o Extract the aqueous layer with diethyl ether to remove the chiral auxiliary byproduct.
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e Apply the aqueous solution to a Dowex 50WX8 ion-exchange column. Wash with deionized
water, then elute the amino acid with 2 M ammonium hydroxide (NHaOH).

» Lyophilize the collected fractions to yield (S)-2-Aminonon-8-enoic acid as a white solid.
Step 4: Final Characterization

e Mass Spectrometry: Confirm the molecular weight via Electrospray lonization Mass
Spectrometry (ESI-MS). Expect to see [M+H]* at m/z 172.13.

 NMR Spectroscopy: Verify the structure using tH and 3C NMR. Key *H NMR signals will
include the terminal vinyl protons (~4.9-5.1 ppm and ~5.7-5.9 ppm) and the alpha-proton

(~3.7 ppm).

o Chiral Purity: Assess the enantiomeric excess (% ee) using chiral HPLC or by derivatization
with a chiral agent (e.g., Marfey's reagent) followed by standard HPLC analysis.

Application Workflow: Solid-Phase Synthesis of a
Stapled Peptide

This section details a complete, self-validating workflow for using (S)-2-Aminonon-8-enoic
acid to create a model stapled peptide.
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) and RCM.
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Protocol 4.1: Stapled Peptide Synthesis

Step 1: Solid-Phase Peptide Synthesis (SPPS)

Swell Rink Amide resin in N,N-Dimethylformamide (DMF).

Perform standard Fmoc-based SPPS cycles:

o Deprotection: Treat resin with 20% piperidine in DMF to remove the Fmoc protecting
group.

o Coupling: Couple the next Fmoc-protected amino acid using a standard activator like
HBTU and a base like DIPEA.

Incorporate Fmoc-(S)-2-Aminonon-8-enoic acid-OH at the desired positions within the
sequence. Causality: A double coupling may be required for this bulky ncAA to ensure the
reaction goes to completion.

Self-Validation: After each coupling step, perform a Kaiser test. A negative result (beads
remain colorless) confirms complete coupling.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

After final Fmoc deprotection, wash the resin extensively with dichloromethane (DCM) and
then with 1,2-dichloroethane (DCE).

Prepare a solution of a Grubbs catalyst (e.g., 3rd generation) in DCE. The choice of a
modern, phosphine-free catalyst is crucial for compatibility with peptide functional groups
and efficiency.

Add the catalyst solution to the resin and agitate under an argon atmosphere for 4-8 hours.

Self-Validation: Take a small sample of resin, cleave the peptide, and analyze by LC-MS.
The expected mass of the cyclized product should be observed, which will be 28 Da less
than the linear di-alkene precursor due to the loss of ethylene.

Step 3: Cleavage and Purification
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e Wash the resin thoroughly to remove all traces of the ruthenium catalyst.

o Cleave the peptide from the resin and remove side-chain protecting groups using a standard
trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H20 95:2.5:2.5).

» Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.
» Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

o Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass
spectrometry.

Future Outlook and Advanced Applications

The utility of (S)-2-Aminonon-8-enoic acid extends beyond simple macrocyclization. The
resulting alkene in the stapled peptide is itself a functional handle for further modifications,
such as:

e Thiol-ene “click" reactions to conjugate drugs, imaging agents, or polyethylene glycol (PEG)
chains.

e Hydrogenation to create a saturated, and potentially more stable, aliphatic staple.
» Epoxidation or dihydroxylation to introduce new polar functionalities.

Furthermore, its role as a key building block in the synthesis of complex natural product
analogs, such as HDAC inhibitors, highlights its importance in generating novel chemical
entities for high-throughput screening and lead optimization.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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